molecular formula C16H23ClN2O3S2 B2398948 3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380068-29-9

3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide

Cat. No.: B2398948
CAS No.: 2380068-29-9
M. Wt: 390.94
InChI Key: NFPVRWJKDHOMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with a morpholine and thianyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the chlorination of benzenesulfonamide, followed by the introduction of the morpholine and thianyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide offers unique structural features that may enhance its reactivity and specificity in certain applications. Its combination of a benzenesulfonamide core with morpholine and thianyl groups provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

3-chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S2/c17-14-2-1-3-15(12-14)24(20,21)18-13-16(4-10-23-11-5-16)19-6-8-22-9-7-19/h1-3,12,18H,4-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVRWJKDHOMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.